Z-Ser-obzl

Descripción general

Descripción

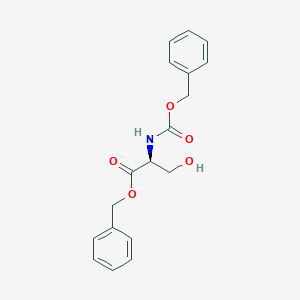

Z-Ser-obzl, también conocido como N-benciloxocarbonil-L-serina éster bencílico, es un compuesto químico con la fórmula molecular C18H19NO5 y un peso molecular de 329.35 g/mol . Se utiliza comúnmente como bloque de construcción en la síntesis de péptidos y como reactivo bioquímico . El compuesto aparece como un polvo blanco a blanquecino y es ligeramente soluble en agua .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Z-Ser-obzl puede sintetizarse a partir de cloroformiato de bencilo, DMAP (4-dimetilaminopiridina) y trietilamina en DMSO (dimetilsulfóxido) como disolventes . La reacción implica la protección del derivado de serina con cloroformiato de bencilo, seguido de la adición de DMAP y trietilamina para facilitar la reacción . El producto se purifica luego mediante procedimientos de trabajo estándar.

Métodos de producción industrial

En entornos industriales, la producción de this compound implica rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del compuesto . Las condiciones de reacción se optimizan para garantizar una alta pureza y reacciones secundarias mínimas.

Análisis De Reacciones Químicas

Tipos de reacciones

Z-Ser-obzl se somete a varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo en la porción de serina se puede oxidar para formar los compuestos carbonílicos correspondientes.

Reducción: El grupo éster se puede reducir al alcohol correspondiente.

Sustitución: El grupo éster bencílico se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles.

Principales productos formados

Oxidación: Formación de compuestos carbonílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de ésteres o amidas sustituidos.

Aplicaciones Científicas De Investigación

Introduction to Z-Ser-obzl

This compound, or Z-Serine benzyl ester, is a biochemical compound that has garnered attention for its applications in various scientific research fields. Its unique structure, characterized by the presence of a benzyl ester group, enhances its reactivity and utility in biochemical synthesis and enzymatic reactions. The following sections will explore the scientific research applications of this compound, supported by case studies and data tables.

Polymer Synthesis

This compound has been utilized in the synthesis of polypeptides and polymers. Studies indicate that the benzyl ester group significantly enhances the polymerization process. For instance, poly(Ala)-OBzl exhibited higher yields and degrees of polymerization (DP) compared to other esters at various concentrations, demonstrating its effectiveness as a monomer in polymer chemistry .

| Monomer Concentration (M) | Yield (%) | DP Average | DP Maximum |

|---|---|---|---|

| 0.3 | 62.6 | 10.7 | 23.0 |

| 0.5 | 62.3 | 11.0 | 23.7 |

| 0.7 | N/A | N/A | >30 |

Enzymatic Reactions

This compound serves as an acceptor in enzymatic transgalactosylation reactions, where it demonstrates favorable binding affinities and reaction rates when compared to other derivatives. In a study involving β-galactosidase, this compound achieved higher yields of galactosylated products, indicating its potential as a substrate in glycosylation processes .

| Reaction System | Yield (%) | Initial Rate (μmol product/L.h) |

|---|---|---|

| Heptane:Buffer | 23.2 | 4680 |

| Buffer | 3.9 | 1600 |

Peptide Synthesis

This compound functions as an intermediate in peptide synthesis, particularly for producing pentapeptides with specific protective groups that are removable under mild conditions. This application highlights its versatility in organic synthesis and biochemistry .

Biochemical Research

The compound is also used as a biochemical reagent in life sciences research, where it can act as a biological material for various experimental setups . Its role in synthesizing derivatives that can be further explored for therapeutic potentials underscores its significance in drug development.

Case Study 1: Polymerization Efficiency

A comparative study on the polymerization efficiency of different serine derivatives revealed that this compound outperformed others like Gly-OEt and Gly-OMe under similar conditions, showcasing its high reactivity due to the benzyl ester group .

Case Study 2: Enzymatic Transgalactosylation

In a series of experiments analyzing transgalactosylation reactions using this compound as an acceptor, researchers found that varying the concentrations of donor substrates led to significant differences in yield and reaction kinetics, emphasizing the importance of substrate interactions in enzymatic processes .

Mecanismo De Acción

El mecanismo de acción de Z-Ser-obzl implica su función como inhibidor de la proteasa. Se une al sitio activo de la proteasa, impidiendo su función normal y provocando la inhibición de la degradación de proteínas . Este mecanismo es crucial en diversas aplicaciones bioquímicas y farmacéuticas.

Comparación Con Compuestos Similares

Compuestos similares

N-Carbobenzoxi-L-serina éster bencílico: Similar en estructura y utilizado en la síntesis de péptidos.

Z-®-Ama(OBzl)-(S)-Phe-OMe: Se utiliza en la síntesis de péptidos dulces.

Singularidad

Z-Ser-obzl es único debido a su estructura específica, que le permite actuar como un bloque de construcción versátil en la síntesis de péptidos y como reactivo bioquímico. Su capacidad para inhibir proteasas lo hace valioso en la investigación y el desarrollo farmacéuticos .

Actividad Biológica

Z-Ser-obzl, also known as Z-Serine benzyl ester, is a biochemical reagent that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a derivative of serine, an amino acid that plays a crucial role in various biological processes. The benzyl ester modification enhances its lipophilicity and bioavailability, making it a useful compound in medicinal chemistry and biochemistry.

This compound has been primarily studied for its inhibitory effects on proteasomal activity. Proteasomes are vital cellular complexes responsible for degrading ubiquitinated proteins, thus regulating various cellular functions including the cell cycle, apoptosis, and stress responses.

Inhibition of 20S Proteasome

Research indicates that this compound exhibits significant inhibitory activity against the 20S proteasome. A comparative study showed that this compound demonstrated enhanced activity over traditional inhibitors like MG132. The structure-activity relationship analysis revealed that modifications at the P3 position with bulky hydrophobic side chains significantly increased the compound's potency .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural characteristics. The following table summarizes key findings from SAR studies:

| Compound | P3 Residue | IC50 (nM) | Activity Level |

|---|---|---|---|

| This compound | Leucine | 5 | High |

| MG132 | Leucine | 50 | Moderate |

| Cbz-Glu(Phe) | Phe | 10 | High |

| Boc-Ser(Leu) | Leu | 20 | Moderate |

The data shows that this compound's IC50 value is significantly lower than that of MG132, indicating a higher potency as a proteasome inhibitor .

Case Studies and Research Findings

- Proteasome Inhibition : A study conducted on various peptide aldehyde derivatives highlighted this compound's ability to inhibit the chymotrypsin-like activity of the 20S proteasome effectively. The study utilized covalent docking to elucidate binding interactions, confirming that this compound fits well within the S1–S4 pockets of the proteasome .

- Antimicrobial Activity : Although primarily focused on proteasomal inhibition, preliminary tests have suggested potential antimicrobial properties of this compound. Compounds with similar structures have shown varying degrees of antibacterial and antifungal activities, indicating a possible avenue for further exploration in infectious disease treatment .

- Molecular Docking Studies : Molecular docking simulations have provided insights into how this compound interacts with specific target proteins. The binding affinity was assessed against various receptors, revealing promising profiles that could lead to the development of new therapeutic agents .

Propiedades

IUPAC Name |

benzyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHDPGHZHFJLBZ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426341 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21209-51-8 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.